

# A Technical Guide to the Spectroscopic Characterization of Cyclopropylboronic Acid

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## Compound of Interest

Compound Name: Cyclopropylboronic acid

Cat. No.: B131927

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **cyclopropylboronic acid**, a valuable building block in organic synthesis and drug discovery. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a workflow for its characterization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cyclopropylboronic acid** (CAS No. 411235-57-9).

### NMR Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Cyclopropylboronic Acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
0.50 - 0.56	m	2H, -CH <sub>2</sub> -
0.40 - 0.42	m	2H, -CH <sub>2</sub> -
-0.08 - -0.20	m	1H, -CH-

Solvent:  $\text{CDCl}_3$ , Frequency: 250 MHz[1][2]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Cyclopropylboronic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~4.2	-CH <sub>2</sub> -
-5.31 (very broad)	-CH-B

Solvent:  $\text{CD}_3\text{OD}$ , Frequency: 125.7 MHz

## IR Spectroscopy

Table 3: IR Absorption Peaks for **Cyclopropylboronic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3300 (broad)	O-H stretch
~3080	C-H stretch (cyclopropyl)
~1400	B-O stretch
~1020	C-C stretch (cyclopropyl)

Sample Preparation: KBr pellet or ATR

## Mass Spectrometry

Table 4: Mass Spectrometry Data for **Cyclopropylboronic Acid**

Parameter	Value
Molecular Weight	85.90 g/mol [3][4]
Exact Mass	86.0539096 Da[3]
Expected $[\text{M}+\text{H}]^+$	87.0618
Expected $[\text{M}+\text{Na}]^+$	109.0437

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials:

- **Cyclopropylboronic acid**
- Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated Methanol ( $\text{CD}_3\text{OD}$ )
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 250 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of **cyclopropylboronic acid** in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.
- **Instrument Setup:**
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Set the appropriate acquisition parameters for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, including pulse width, acquisition time, and relaxation delay.
- **Data Acquisition:**
  - Acquire the  $^1\text{H}$  NMR spectrum. Typically, 16-64 scans are sufficient.

- Acquire the  $^{13}\text{C}$  NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of  $^{13}\text{C}$  and the potential for broad signals from the carbon attached to boron.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and identify the chemical shifts and multiplicities.
  - Identify the chemical shifts in the  $^{13}\text{C}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **Cyclopropylboronic acid**
- Potassium bromide (KBr), spectroscopic grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer with an ATR accessory

Procedure (KBr Pellet Method):

- Sample Preparation:
  - Thoroughly grind a small amount (1-2 mg) of **cyclopropylboronic acid** with approximately 100-200 mg of dry KBr powder in an agate mortar.

- Transfer the mixture to a pellet press die.
- Apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum.
- Data Processing:
  - Identify the wavenumbers of the major absorption bands.
  - Assign the absorption bands to the corresponding functional groups.

#### Procedure (ATR Method):

- Sample Preparation: Place a small amount of the solid **cyclopropylboronic acid** directly onto the ATR crystal.
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Acquire the sample spectrum.
- Data Processing:
  - Identify and assign the major absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

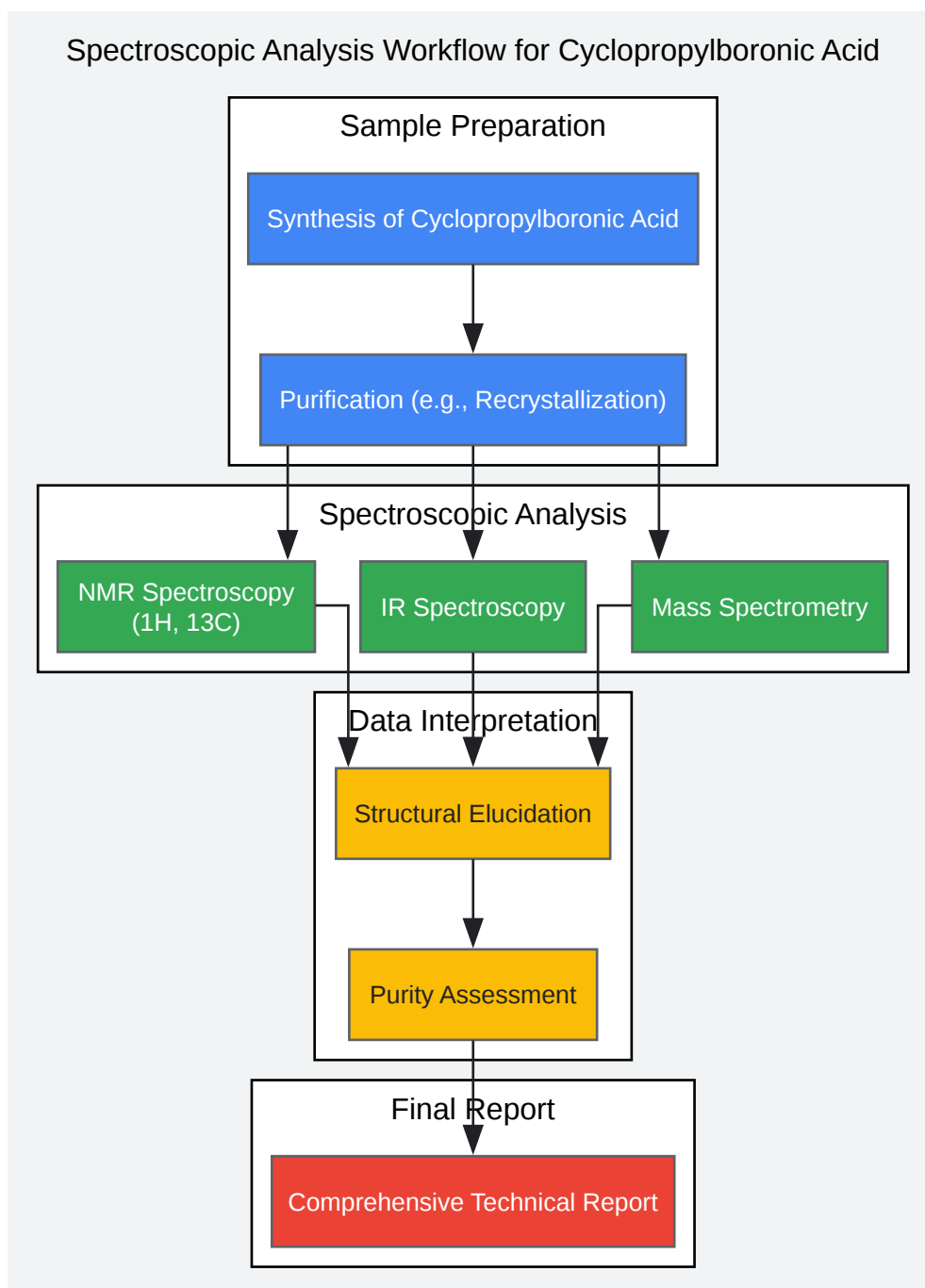
- **Cyclopropylboronic acid**
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

- Sample Preparation: Prepare a dilute solution of **cyclopropylboronic acid** in a suitable solvent.
- Instrument Setup:
  - Calibrate the mass spectrometer using a known standard.
  - Set the parameters for the ion source (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI).
  - Set the mass analyzer to scan an appropriate  $m/z$  range (e.g., 50-200 amu).
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer.
  - Acquire the mass spectrum.
- Data Processing:
  - Identify the molecular ion peak (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ).
  - Analyze the fragmentation pattern, if any, to aid in structural confirmation.

## Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **cyclopropylboronic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **cyclopropylboronic acid**.

This guide provides a solid foundation for the spectroscopic analysis of **cyclopropylboronic acid**, enabling researchers and professionals to confidently utilize this important chemical in their work.

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## References

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